molecular formula C20H24N4O3 B2449475 N1-(4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235329-66-4

N1-(4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2449475
CAS RN: 1235329-66-4
M. Wt: 368.437
InChI Key: FWEXQGGLDMGNIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the attachment of the pyridine ring . The methoxyphenyl group could be introduced through a substitution reaction.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring attached to a pyridine ring, with a methoxyphenyl group also attached. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

As a complex organic molecule, “N1-(4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide” would be expected to undergo various chemical reactions. The pyridine ring, for example, is susceptible to electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility, and stability could be influenced by the presence and position of the functional groups within the molecule .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds with potential biological activities is crucial. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which share a structural similarity with the compound , have been synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs .

Antimicrobial Properties

Compounds containing a pyrimidine core, which is structurally related to the compound of interest, are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial properties. The pyrimidine moiety is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities .

Antiviral Applications

Similarly, pyrimidine derivatives are known for their antiviral activities. The structural framework of the compound being analyzed suggests that it could be explored for potential antiviral applications, given the activity demonstrated by related compounds .

Antitumor Potential

The pyrimidine derivatives are also recognized for their antitumor properties. The compound , due to its structural features, may be investigated for its potential use in cancer treatment, leveraging the known antitumor activities of pyrimidine-based compounds .

Anti-Tubercular Activity

Research has been conducted on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Given the structural similarities, the compound could be a candidate for the design and synthesis of new anti-tubercular agents .

Catalyst-Free Synthesis

The compound’s structural framework suggests its potential use in catalyst-free synthesis processes. Studies have been conducted on related compounds to optimize reactions under various conditions, including solvent-mediated reactions and thermal or microwave heating .

Drug Discovery and Development

The compound’s unique structure makes it a valuable entity in the field of drug discovery and development. Its potential biological activities can be harnessed to create libraries of novel heterocyclic compounds, which are an important component of medicinal chemistry and chemical biology .

Chemical Biology Research

In chemical biology, the construction of novel heterocyclic compound libraries with potential biological activities is essential. The compound , with its heterocyclic nature, could be used to develop new molecules with a wide range of biological activities, contributing to the advancement of chemical biology .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is biologically active, its activity would likely depend on its interactions with biological macromolecules .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its potential biological activity, and assessment of its safety profile .

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-17-7-5-16(6-8-17)23-20(26)19(25)22-14-15-9-12-24(13-10-15)18-4-2-3-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEXQGGLDMGNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

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